molecular formula C15H17N5S B12139545 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine

Cat. No.: B12139545
M. Wt: 299.4 g/mol
InChI Key: RHFOKMDWZVCBKR-UHFFFAOYSA-N
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Description

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound is notable for its unique structure, which includes both pyrimidine and imidazo[1,2-a]pyrimidine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methyl thiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C).

    Substitution: Various nucleophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinamine: Shares the pyrimidine ring structure but lacks the imidazo[1,2-a]pyrimidine ring.

    2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with similar structural features.

    4,6-Dimethyl-2-methyl thiopyrimidine: An intermediate in the synthesis of the target compound.

Uniqueness

2-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-5,7-dimethyl-imidazo[1,2-a]pyrimidine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17N5S

Molecular Weight

299.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C15H17N5S/c1-9-5-10(2)18-15(17-9)21-8-13-7-20-12(4)6-11(3)16-14(20)19-13/h5-7H,8H2,1-4H3

InChI Key

RHFOKMDWZVCBKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CN3C(=CC(=NC3=N2)C)C)C

solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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